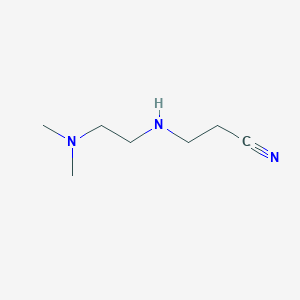

3-(2-Dimethylamino-ethylamino)-propionitrile

Description

Backbone Length and Substituent Effects

- 2-(Dimethylamino)propanenitrile : A shorter C2-substituted analog lacking the ethylamino spacer. The absence of this linker reduces molecular weight (MW = 114.16 g/mol vs. 156.24 g/mol) and decreases potential hydrogen-bonding sites.

- Propionitrile:acetylene co-crystals : While not a direct analog, these systems demonstrate how nitrile groups participate in supramolecular interactions. The target compound’s amino groups could enable similar co-crystallization but with distinct lattice parameters due to added hydrogen-bond donors.

Electronic Modulation

- 2-(Methylamino)propanenitrile : The single methyl group on the amino nitrogen creates less steric hindrance compared to the dimethylated variant. This increases rotational freedom but reduces electron-donating capacity.

| Parameter | 3-[(2-(Dimethylamino)ethyl)amino]propanenitrile | 2-(Dimethylamino)propanenitrile | 2-(Methylamino)propanenitrile |

|---|---|---|---|

| Nitrogen count | 3 | 2 | 2 |

| Hydrogen-bond donors | 1 (NH group) | 0 | 1 |

| Dipole moment (D) | 3.8–4.2 | 3.1–3.5 | 2.9–3.3 |

The tertiary amino group in the target compound enhances solubility in polar aprotic solvents compared to primary or secondary analogs. Computational models suggest a logP value of -0.7 , indicating moderate hydrophilicity driven by the amine and nitrile functionalities.

Properties

CAS No. |

71326-20-0 |

|---|---|

Molecular Formula |

C7H15N3 |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

3-[2-(dimethylamino)ethylamino]propanenitrile |

InChI |

InChI=1S/C7H15N3/c1-10(2)7-6-9-5-3-4-8/h9H,3,5-7H2,1-2H3 |

InChI Key |

JXKCBKDQJLLMDN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Dimethylamino-ethylamino)-propionitrile typically involves the reaction of 3-chloropropionitrile with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Dimethylamino-ethylamino)-propionitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amine groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Amides or nitriles.

Reduction: Primary or secondary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemical Synthesis

Catalyst in Polymerization Processes

β-(dimethylamino)-propionitrile is utilized as a catalyst in polymerization reactions. It enhances the efficiency of processes such as the production of polyurethane foams. The compound serves as a stabilizer, facilitating the formation of polymers by promoting the reaction between isocyanates and polyols .

Precursor for Biocides and Detergents

The compound is a valuable precursor in the synthesis of biocides and detergents. Its derivatives are employed in creating active ingredients that provide antimicrobial properties, making them essential in agricultural and household cleaning products .

Pharmaceutical Applications

Intermediate for Drug Development

In pharmaceutical research, β-(dimethylamino)-propionitrile serves as an intermediate in synthesizing various bioactive compounds. For example, it has been used to prepare structural analogs of nucleosides, which are crucial in developing antiviral and anticancer therapies .

Potential Neurological Applications

Research indicates that β-(dimethylamino)-propionitrile may have implications in neurological studies due to its interaction with neurotransmitter systems. Its ability to affect nervous system functions suggests potential applications in treating neurological disorders .

Material Science

Flame Retardants and Antistatics

The compound is also recognized for its role in producing flame retardants and antistatic agents. These materials are critical in enhancing the safety and durability of various consumer products, including textiles and electronics .

Corrosion Inhibitors

β-(dimethylamino)-propionitrile has been identified as an effective corrosion inhibitor. Its application helps protect metal surfaces from oxidative damage, thereby extending the lifespan of industrial equipment .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Polymerization | Patent CA1092156A | Demonstrated effectiveness as a catalyst for polyurethane production. |

| Biocide Production | Patent US4172091A | Highlighted as a precursor for biocides with significant antimicrobial activity. |

| Neurological Research | PMC2652407 | Investigated its role in synthesizing compounds with potential neurological benefits. |

| Material Science | Patent EP0065709A1 | Evaluated its effectiveness as a corrosion inhibitor in industrial applications. |

Mechanism of Action

The mechanism of action of 3-(2-Dimethylamino-ethylamino)-propionitrile involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of amine groups, allowing it to participate in nucleophilic substitution reactions. Additionally, the nitrile group can undergo hydrolysis to form carboxylic acids, which can further react with other molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, highlighting differences in substituents, applications, and hazards:

Reactivity and Toxicity Profiles

- Carcinogenicity: MNPN is uniquely hazardous due to its nitrosamine group, which metabolizes into DNA-methylating agents (e.g., 2-cyanoethyldiazohydroxide). It induces O⁶-methylguanine adducts in nasal mucosa, leading to high tumor incidence in rats (71–86% malignancy rate) .

- Catalytic Utility: Both this compound and 3-(Diethylamino)propionitrile act as catalysts, but their efficacy varies with substituent bulkiness. The dimethylamino derivative is preferred in polyurethane systems due to faster reaction kinetics .

- Toxicity: 3-(Benzylamino)propionitrile exhibits moderate toxicity (Harmful Xn risk phrase), while MNPN’s carcinogenicity necessitates stringent handling protocols .

Physicochemical Properties

- Boiling Points: Substituents significantly affect volatility.

- DNA Adduct Formation: MNPN generates 7-(2-cyanoethyl)guanine and O⁶-(2-cyanoethyl)deoxyguanosine adducts in vivo, with nasal mucosa being the primary target .

Biological Activity

3-(2-Dimethylamino-ethylamino)-propionitrile is a chemical compound that has garnered attention for its unique biological properties, particularly in the realm of neurotoxicity and potential pharmaceutical applications. This article explores its biological activity, synthesis, and implications for health and medicine, supported by relevant data and studies.

- Molecular Formula : C₅H₁₁N₃

- Molecular Weight : Approximately 115.16 g/mol

- Physical State : Colorless liquid

- Boiling Point : 171-172°C

- Melting Point : -44.3°C

- Solubility : Soluble in water

This compound features a specific arrangement of amine functional groups that contribute to its distinct biological activity .

Neurotoxic Effects

Research indicates that this compound may exhibit neurotoxic properties, which can lead to various symptoms upon exposure. These effects are primarily attributed to its interaction with neurotransmitter pathways, potentially disturbing nerve conduction, especially in lower limbs .

Symptoms of Exposure :

- Neurological disturbances

- Impaired nerve conduction

- Potential cyanide release affecting metabolic pathways

The compound's biological activity is linked to its structural characteristics that allow it to interact with different biological systems. Studies suggest that it may influence neurotransmitter systems, leading to alterations in nerve function and signaling pathways .

Research Findings

A study highlighted the neurotoxic potential of similar compounds, emphasizing the need for further investigation into their mechanisms of action and safety profiles. The interaction of this compound with biological systems could pose significant health risks if not properly managed.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Dimethylaminopropionitrile | C₅H₁₀N₂ | Used primarily in polyurethane synthesis |

| N,N-Dimethyl-2-cyanoethylamine | C₅H₁₁N₃ | Exhibits different reactivity patterns |

| β-(Dimethylamino)propionitrile | C₅H₁₀N₂ | Similar structure but different applications |

This compound is distinguished by its specific amine functional group arrangement, which imparts unique reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound, particularly focusing on their antiprotozoal and cytotoxic effects.

- Antiprotozoal Activity : Research on dimethylamino derivatives has shown promising results against Plasmodium falciparum and Trypanosoma brucei, suggesting potential therapeutic applications .

- Cytotoxicity Studies : Investigations into related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating that structural modifications can significantly impact biological efficacy .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-(2-Dimethylamino-ethylamino)-propionitrile in laboratory settings?

- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent dermal/ocular exposure. Work should be conducted in a fume hood to minimize inhalation risks. Waste must be segregated into non-halogenated containers and disposed of via certified hazardous waste services, adhering to local regulations (e.g., US EPA 40 CFR Part 261) . Spills require immediate neutralization with inert absorbents (e.g., vermiculite) and subsequent decontamination with ethanol.

Q. How is this compound synthesized, and what are common intermediates?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, 3-oxo-propionitriles can react with amines (e.g., dimethylaminoethylamine) under basic conditions, followed by electrophilic attack using reagents like chloroacetyl chloride . Key intermediates include keto nitriles (e.g., 3-(3-Methoxybenzoyl)propionitrile), which are purified via recrystallization (methanol) to achieve >95% yield .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Flash chromatography using acetone/ethyl acetate-heptanes gradients (Table 1 in ) effectively separates nitrile derivatives from byproducts like nitroanilines. Activated charcoal treatment (1.6 g per 40 mL solvent) removes colored impurities, followed by fractional crystallization .

Q. Which analytical methods are used to characterize this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while FT-IR identifies functional groups (e.g., nitrile C≡N stretch at ~2240 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98% by GC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of amine to nitrile precursor) and inert atmospheres (N₂/Ar) to prevent oxidation. Temperature gradients (0°C → 25°C over 4 hours) minimize side reactions like hydrolysis. Catalytic bases (e.g., K₂CO₃) enhance nucleophilic substitution efficiency .

Q. What computational and experimental approaches resolve contradictions in the stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations predict the anti-configuration as the most stable conformer due to minimized steric hindrance. Experimental validation via X-ray crystallography and variable-temperature NMR (VT-NMR) confirms intramolecular hydrogen bonding absence, aligning with computational models .

Q. How do solvent and electrolyte formulations incorporating this compound enhance battery performance?

- Methodological Answer : Fluorinated nitriles like 3-(2,2,2-Trifluoroethoxy)propionitrile (FEON) improve lithium-metal battery electrolytes by offering high oxidative stability (>4.5 V vs. Li/Li⁺) and non-flammability. FEON-based electrolytes reduce dendrite formation and enhance Coulombic efficiency (99.3% over 200 cycles) .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Byproducts such as hydrazones arise from competing condensation pathways. Adding molecular sieves (3Å) absorbs water, shifting equilibrium toward the desired product. Post-reaction quenching with ice-cold HCl (1M) precipitates impurities, which are removed via vacuum filtration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.